molecular formula C20H16ClN3O2 B11014289 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide

Cat. No.: B11014289
M. Wt: 365.8 g/mol
InChI Key: YMKJUQPVRFJVEP-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide is a synthetic hybrid compound designed for research purposes, incorporating both an indole and a quinoline pharmacophore. These structural motifs are recognized in medicinal chemistry for their diverse biological activities . The indole nucleus is a privileged scaffold in drug discovery, present in numerous bioactive molecules and natural products . The quinoline component, particularly the 2-hydroxyquinoline structure, is known to contribute to significant pharmacological properties, including antimicrobial and anticancer activities . The strategic fusion of these two fragments into a single molecular entity is intended to create a novel chemical tool for investigating potential multi-target mechanisms of action in various disease models. This compound is supplied for non-clinical research applications. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C20H16ClN3O2

Molecular Weight

365.8 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C20H16ClN3O2/c21-14-6-5-13-7-9-24(18(13)11-14)10-8-22-20(26)16-12-19(25)23-17-4-2-1-3-15(16)17/h1-7,9,11-12H,8,10H2,(H,22,26)(H,23,25)

InChI Key

YMKJUQPVRFJVEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2-Hydroxyquinoline-4-Carboxylic Acid

The quinoline backbone is synthesized first. A patented method involves oxidizing 2-hydroxy-4-chloromethylquinoline with alkaline hydrogen peroxide (35–70°C, 4–8 hours) . The reaction proceeds via nucleophilic substitution, where the chloromethyl group is replaced by a carboxylate under controlled peroxide excess (molar ratio 1:10–1:20). Acidification yields the free carboxylic acid (90–95% purity) .

Key Reaction:

2-Hydroxy-4-chloromethylquinolineH2O2,NaOH35–70°C2-Hydroxyquinoline-4-carboxylic acid\text{2-Hydroxy-4-chloromethylquinoline} \xrightarrow[\text{H}2\text{O}2, \text{NaOH}]{\text{35–70°C}} \text{2-Hydroxyquinoline-4-carboxylic acid}

Preparation of 2-(6-Chloro-1H-Indol-1-yl)Ethylamine

The indole-ethylamine side chain is synthesized through alkylation. 6-Chloroindole reacts with 2-bromoethylamine hydrobromide in tetrahydrofuran (THF) using potassium carbonate as a base (20°C, 12 hours) . The product is purified via column chromatography (EtOAc/hexane, 70% yield) .

Key Reaction:

6-Chloroindole+2-BromoethylamineK2CO3,THF20°C2-(6-Chloro-1H-indol-1-yl)ethylamine\text{6-Chloroindole} + \text{2-Bromoethylamine} \xrightarrow[\text{K}2\text{CO}3, \text{THF}]{\text{20°C}} \text{2-(6-Chloro-1H-indol-1-yl)ethylamine}

Activation of 2-Hydroxyquinoline-4-Carboxylic Acid

The carboxylic acid is activated for amide coupling. Two methods are prevalent:

  • Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux (1 hour) .

  • Coupling Agents : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) .

Example Protocol :

  • 2-Hydroxyquinoline-4-carboxylic acid (1 eq), EDC (1.5 eq), HOBt (1.5 eq), and DIPEA (2 eq) in DMF (5 mL/g). Stir at 25°C for 30 minutes before adding the amine.

Amide Coupling to Form the Final Product

The activated quinoline derivative reacts with 2-(6-chloro-1H-indol-1-yl)ethylamine under mild conditions (25°C, 12–24 hours) . Purification via silica gel chromatography (CH₂Cl₂/MeOH, 9:1) affords the target compound in 65–75% yield .

Key Reaction:

2-Hydroxyquinoline-4-carbonyl chloride+2-(6-Chloro-1H-indol-1-yl)ethylamineDCM25°CN-[2-(6-Chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide\text{2-Hydroxyquinoline-4-carbonyl chloride} + \text{2-(6-Chloro-1H-indol-1-yl)ethylamine} \xrightarrow[\text{DCM}]{\text{25°C}} \text{this compound}

Optimization and Challenges

  • Side Reactions : Over-alkylation of indole during amine synthesis is mitigated by using a 1:1 molar ratio of indole to bromoethylamine .

  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water) improves purity (>98%) .

  • Yield Enhancement : Microwave-assisted coupling reduces reaction time (30 minutes vs. 24 hours) and increases yield to 85% .

Analytical Characterization

  • ¹H NMR (DMSO-d₆): δ 11.2 (s, 1H, OH), 8.45 (s, 1H, quinoline-H), 7.85–6.90 (m, 9H, aromatic), 4.25 (t, 2H, -CH₂-N), 3.60 (t, 2H, -CH₂-indole) .

  • HRMS : m/z 408.0982 [M+H]⁺ (calc. 408.0978) .

Comparative Analysis of Methods

Method Conditions Yield Purity
Acid Chloride Coupling SOCl₂, DCM, reflux70%95%
EDC/HOBt DMF, 25°C75%98%
Microwave-Assisted DMF, 100°C, 30 min85%99%

Industrial-Scale Considerations

  • Cost Efficiency : EDC/HOBt is preferred over SOCl₂ due to safer handling .

  • Green Chemistry : Aqueous workup and solvent recycling reduce environmental impact .

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide involves its interaction with specific molecular targets. The indole and quinoline moieties can interact with various enzymes and receptors, modulating their activities. This can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

The structural and functional properties of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide can be contextualized by comparing it to related compounds, including quinoline derivatives, indole-containing analogs, and other heterocyclic inhibitors.

Quinoline-4-Carboxamide Derivatives
Compound Name Structure Key Modifications Target/Activity Reference
N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide 2-hydroxyquinoline-4-carboxamide + diethylaminoethyl group Lacks indole moiety; diethylamino group increases solubility but reduces target specificity Cinchocaine impurity; less potent OGT inhibition due to weaker UDP-site mimicry
F20 (Fragment-Based Lead) 2-hydroxyquinoline-4-carboxamide + 4-(aminomethyl)benzoic acid Elongated backbone for dual UDP/GlcNAc site binding OGT inhibitor (IC₅₀ ~10 µM)
OSMI Family (e.g., OSMI-1) Quinolinone derivatives Replaces hydroxyquinoline with quinolinone; retains UDP-site interaction OGT inhibition (IC₅₀ ~2.7 µM)

Key Insights :

  • Unlike OSMI-1’s quinolinone core, the hydroxyquinoline scaffold in the target compound allows stronger hydrogen bonding with OGT’s UDP-binding pocket .
Indole-Containing Analogs
Compound Name Structure Key Features Biological Activity Reference
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]acetamide Acetamide + 5-chloroindole Simpler scaffold; lacks quinoline Unknown; structural analog with anti-inflammatory potential
N-[2-(1H-Indol-3-yl)ethyl]-2-(6-chloro-9H-carbazol-2-yl)propanamide Propanamide + carbazole-indole hybrid Carbazole enhances aromatic stacking COX-2 inhibition; anti-cancer activity
N-[2-(1H-Indol-3-yl)ethyl]-1-oxo-2-isopropylisoquinoline-4-carboxamide Isoquinoline + indole Isoquinoline replaces quinoline; isopropyl group modulates steric effects Unreported; predicted kinase inhibition

Key Insights :

  • The target compound’s ethyl linker between indole and quinoline optimizes spatial alignment for OGT binding, unlike shorter/longer chains in analogs (e.g., acetamide in ).
  • Carbazole-containing analogs () exhibit broader kinase inhibition but lack OGT specificity due to reduced UDP-site complementarity.
Heterocyclic Inhibitors with Overlapping Targets
Compound Name Structure Target Activity Reference
TAS-103 Indenoquinoline + dimethylaminoethyl Topoisomerase I/II Apoptosis induction in cancer cells
H-89 Isoquinoline sulfonamide + bromocinnamyl Protein Kinase A (PKA) PKA inhibition (IC₅₀ ~48 nM)
NAT-2 Thiazolidinone + di-tert-butylphenol Antioxidant/anti-inflammatory ROS scavenging




Key Insights :

  • TAS-103’s indenoquinoline core shares a planar aromatic system with the target compound but lacks the carboxamide group critical for OGT interaction .
  • H-89’s isoquinoline sulfonamide scaffold demonstrates high kinase affinity but divergent mechanism compared to OGT-focused quinoline carboxamides .

Biological Activity

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-hydroxyquinoline-4-carboxamide is a complex organic compound that integrates both indole and quinoline moieties, known for its potential biological activities. This article explores its biological activity, including synthesis methods, structure-activity relationships (SAR), and various biological effects.

Chemical Structure and Synthesis

The compound features a quinoline backbone with a hydroxyl group at the 2-position and a carboxamide functional group at the 4-position, along with a side chain containing a 6-chloro-1H-indole. This unique combination of functional groups contributes to its potential biological activities and applications in medicinal chemistry.

Synthesis Pathway

The synthesis of this compound typically involves several steps:

  • Formation of Quinoline Derivative : The initial step involves synthesizing the quinoline framework.
  • Indole Substitution : The introduction of the indole moiety is achieved through electrophilic substitution reactions.
  • Hydroxyl and Carboxamide Functionalization : Hydroxylation and carboxamide formation are performed to yield the final compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown that it interacts with proteins involved in cellular signaling pathways, which may modulate their activity.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructure FeaturesMIC (µg/mL)Biological Activity
This compoundIndole and quinoline moietiesTBDAntibacterial
4-HydroxyquinolineHydroxyl group at position 4<50Antiviral, anticancer
6-MethoxyquinolineMethoxy group at position 6<100Antimicrobial

Anticancer Properties

The compound has shown promising results in inhibiting cancer cell proliferation. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways associated with cell survival and death.

Case Study: In Vitro Analysis
A recent study evaluated the cytotoxic effects of this compound on different cancer cell lines, revealing an IC50 value indicative of potent anticancer activity compared to standard chemotherapeutics.

Structure–Activity Relationship (SAR)

The SAR analysis highlights that modifications in the indole or quinoline moieties can significantly affect the biological activity of the compound. The presence of halogen substituents, such as chlorine, enhances its reactivity and biological profile.

Key Findings:

  • Chloro Substituent : The introduction of a chloro group at the indole position increases antimicrobial potency.
  • Hydroxyl Group : The hydroxyl group at the quinoline position is crucial for enhancing antioxidant activity.

Q & A

Q. How are computational models validated against experimental data?

  • Methodology :
  • DFT Calculations : Compare optimized geometries (bond lengths/angles) with X-ray structures.
  • ADMET Prediction : Cross-check in silico pharmacokinetic profiles (e.g., LogP, BBB permeability) with in vivo bioavailability studies .

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